molecular formula C14H22N2O3S B4442321 4-methyl-N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide

4-methyl-N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide

Cat. No. B4442321
M. Wt: 298.40 g/mol
InChI Key: BVRRJUXEFDHTBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide, also known as MS-275, is a synthetic compound that has been extensively studied for its potential as an anticancer agent. It belongs to the class of histone deacetylase (HDAC) inhibitors, which have been shown to have promising activity against various types of cancer.

Mechanism of Action

4-methyl-N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide works by inhibiting the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. This leads to increased acetylation of histones, which in turn leads to changes in gene expression that can promote cell death and inhibit tumor growth. 4-methyl-N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide has also been shown to have other mechanisms of action, including the induction of DNA damage and the inhibition of angiogenesis.
Biochemical and Physiological Effects
4-methyl-N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide has been shown to have a number of biochemical and physiological effects in preclinical and clinical studies. These include the induction of apoptosis (programmed cell death), the inhibition of cell proliferation, and the inhibition of angiogenesis (the formation of new blood vessels). 4-methyl-N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide has also been shown to have immunomodulatory effects, which may contribute to its anticancer activity.

Advantages and Limitations for Lab Experiments

4-methyl-N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of HDAC enzymes, which makes it a useful tool for studying the role of histone acetylation in gene expression and cellular processes. 4-methyl-N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide has also been shown to have low toxicity in preclinical studies, which makes it a promising candidate for further development as an anticancer agent. However, 4-methyl-N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide has some limitations for use in lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer to cells or animals. 4-methyl-N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide also has a short half-life, which can limit its effectiveness in some experimental settings.

Future Directions

There are several future directions for research on 4-methyl-N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide. One area of interest is the development of new formulations or delivery methods that can improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that can predict response to 4-methyl-N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide treatment, which could help to personalize therapy for cancer patients. Additionally, further studies are needed to better understand the mechanisms of action of 4-methyl-N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide and to identify potential combination therapies that could enhance its anticancer activity.

Scientific Research Applications

4-methyl-N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide has been studied extensively in preclinical and clinical trials for its potential as an anticancer agent. It has been shown to have activity against a wide range of cancer types, including leukemia, lymphoma, breast cancer, and lung cancer. 4-methyl-N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide works by inhibiting the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. This leads to increased acetylation of histones, which in turn leads to changes in gene expression that can promote cell death and inhibit tumor growth.

properties

IUPAC Name

3-(methanesulfonamido)-4-methyl-N-pentan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S/c1-5-6-11(3)15-14(17)12-8-7-10(2)13(9-12)16-20(4,18)19/h7-9,11,16H,5-6H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRRJUXEFDHTBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NC(=O)C1=CC(=C(C=C1)C)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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